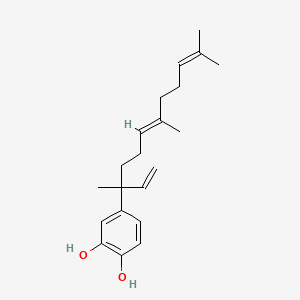![molecular formula C27H48O B1236120 (3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.
Applications De Recherche Scientifique
Structural and Conformational Studies
Steroidal compounds like this one are often subjects of structural and conformational studies, which help in understanding their biological functions and potential therapeutic applications. For example, the study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate showcases the significance of molecular conformation in determining its physical and chemical properties, which are critical in drug design and synthesis (Ketuly et al., 2010).
Synthesis and Modification
Research into the synthesis and modification of steroidal compounds is a key area of application. The creation of novel derivatives can lead to the development of drugs with specific actions or improved pharmacological profiles. Studies like the synthesis of liver X receptor agonists from hydeoxycholic acid demonstrate how modifications of steroidal backbones can result in compounds with significant biological activity (Ching, 2013).
Material Science and Chemical Properties
Steroidal compounds also find applications in material science and the study of chemical properties. The analysis of cholesterol thiosalicylate, for example, delves into the molecular geometry, electronic properties, and intermolecular interactions, which are fundamental in the development of new materials and chemical sensors (Srivastava, Aleem, & Ansari, 2019).
Therapeutic Applications
While avoiding details on specific drug uses and dosages, it's notable that structural analogs of steroidal compounds are explored for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Research into androsterone derivatives as inhibitors of androgen biosynthesis provides insight into the therapeutic potential of modifying steroidal structures for specific biological targets (Djigoué et al., 2012).
Biological Studies and Disease Treatment
Finally, the use of steroidal compounds in studying disease mechanisms and treatment is a significant area of research. For instance, Sac-0601's potential in preventing retinal vascular leakage showcases the application of steroidal derivatives in addressing specific pathological conditions, opening avenues for new therapeutic strategies (Maharjan et al., 2011).
Scientific Research Applications of (3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Structural Analysis and Chemical Properties
This compound, along with its derivatives and related structures, has been extensively studied for its chemical properties and molecular structure. For instance, studies have delved into the asymmetric unit structures and the conformation about various bonds in the compound (Ketuly et al., 2010). These investigations provide crucial insights into the molecular geometry, electronic properties, and intermolecular interactions of such compounds (Srivastava et al., 2019).
Biochemical and Pharmacological Aspects
Research has also focused on the biochemical and pharmacological applications of this compound. For example, derivatives of this compound have been evaluated as inhibitors of androgen biosynthesis, highlighting their potential in the treatment of conditions related to androgen levels (Djigoué et al., 2012). Additionally, studies on liver X receptor agonists derived from related compounds have shed light on their role in regulating cholesterol metabolism, which is significant for diseases like atherosclerosis and Alzheimer's (Ching, 2013).
Therapeutic Potential in Disease Models
The therapeutic potential of derivatives of this compound has been explored in disease models. Notably, a study on Sac-0601, a pseudo-sugar derivative of cholesterol structurally similar to our compound of interest, demonstrated its effectiveness in preventing retinal vascular leakage in diabetic retinopathy, indicating potential applications in treating retinal diseases (Maharjan et al., 2011).
Propriétés
Nom du produit |
(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
|---|---|
Formule moléculaire |
C27H48O |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22?,23?,24?,25?,26-,27+/m0/s1 |
Clé InChI |
QYIXCDOBOSTCEI-ONUATZFWSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonymes |
5 alpha Cholestan 3 alpha ol 5 alpha Cholestan 3 beta ol 5 alpha-Cholestan-3 alpha-ol 5 alpha-Cholestan-3 beta-ol 5 beta Cholestan 3 beta ol 5 beta-Cholestan-3 alpha-ol 5 beta-Cholestan-3 beta-ol beta Cholestanol beta-Cholestan-3 beta-ol, 5 beta-Cholestanol beta-ol, 5 beta-Cholestan-3 Cholestan 3 ol Cholestan-3-ol Cholestanol Cholestanol, (3alpha, 5beta)-Isomer Coprostanol Coprosterol Dihydrocholesterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)
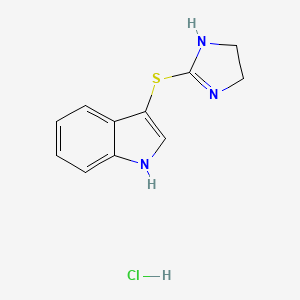
![(1S,3R,6R,9R,12S,16R)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione](/img/structure/B1236041.png)
![ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1236042.png)
![4-Methyl-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B1236045.png)
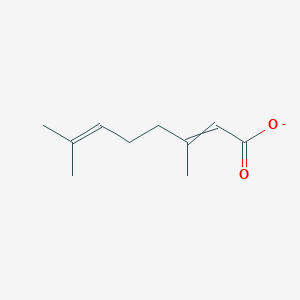
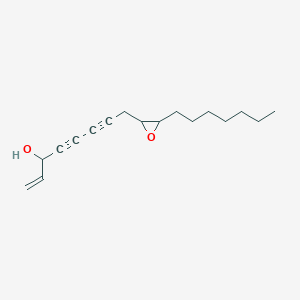
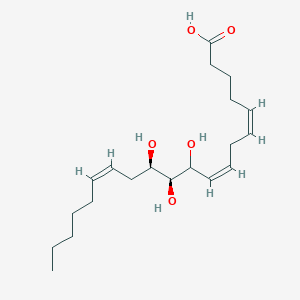
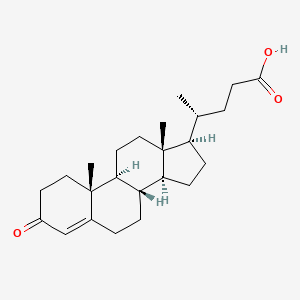
![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)
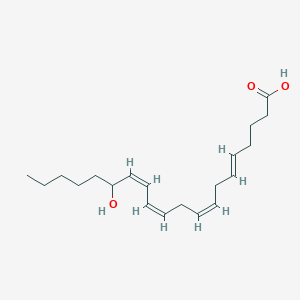
![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)
![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)
